N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Description
“N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl group, a methoxy-substituted phenoxy group, and a propanamide backbone
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-13(18)10-16(11)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDYZCHJHMDHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 4-methoxyphenol.
Formation of Intermediate: The 4-methoxyphenol is reacted with an appropriate alkylating agent to form 2-(4-methoxyphenoxy)propanoic acid.
Amidation Reaction: The intermediate is then reacted with 5-chloro-2-methylphenylamine under suitable conditions to form the final product, “this compound”.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methylphenyl)-2-(4-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
“N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
